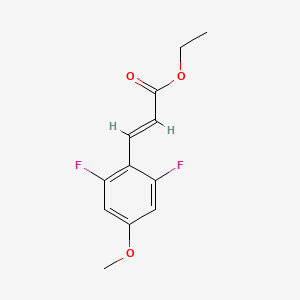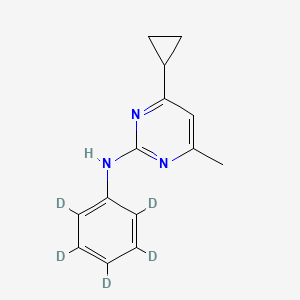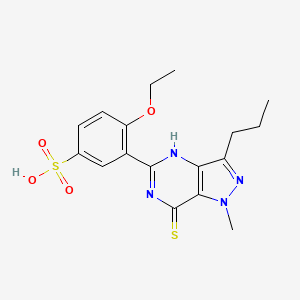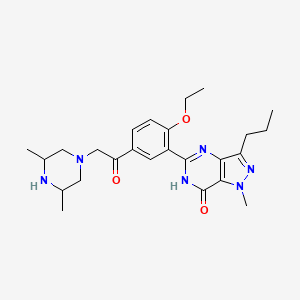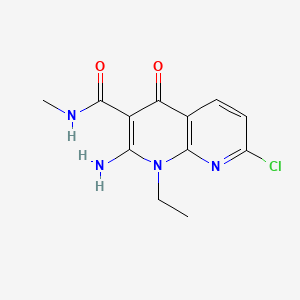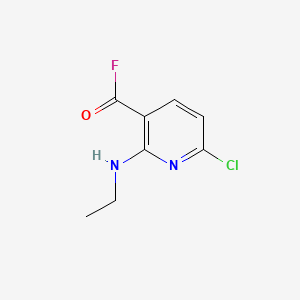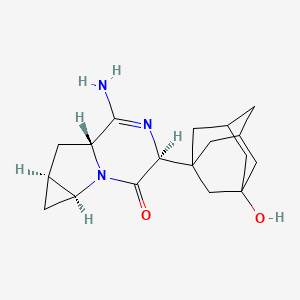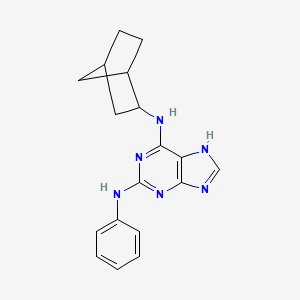
Tiotropium EP Impurity C
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tiotropium EP Impurity C, also known as (1R,3s,5S)-3-[(2-Hydroxy-2,2-dithiophen-2-ylacetyl)oxy]-8,8-dimethyl-8-azoniabicyclo[3.2.1]oct-6-ene bromide, is a chemical compound used primarily as a reference standard in pharmaceutical research. It is related to Tiotropium, a long-acting bronchodilator used in the management of chronic obstructive pulmonary disease (COPD) and asthma .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Tiotropium EP Impurity C involves multiple steps, including the formation of the azoniabicyclo[32The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and purity of the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the compound meets regulatory standards for pharmaceutical reference materials. The production is carried out in specialized facilities equipped to handle complex organic synthesis and purification processes .
化学反应分析
Types of Reactions: Tiotropium EP Impurity C undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiophen-2-ylacetyl group to its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the bromide site, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols or amines can be used under mild conditions to achieve substitution.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted analogs of this compound .
科学研究应用
Tiotropium EP Impurity C is widely used in scientific research, particularly in the pharmaceutical industry. Its applications include:
Analytical Method Development: Used as a reference standard for developing and validating analytical methods for Tiotropium and its related compounds.
Quality Control: Employed in quality control processes to ensure the purity and potency of Tiotropium formulations.
Pharmacokinetic Studies: Utilized in studies to understand the metabolism and pharmacokinetics of Tiotropium.
Toxicological Assessments: Helps in assessing the potential toxicity and safety of Tiotropium and its impurities.
作用机制
Tiotropium EP Impurity C, being a related compound to Tiotropium, shares similar mechanisms of action. Tiotropium acts as a long-acting antimuscarinic agent that binds to muscarinic receptors in the airways, leading to smooth muscle relaxation and bronchodilation. It primarily targets the M3 muscarinic receptors, reducing bronchoconstriction and mucus secretion .
相似化合物的比较
Tiotropium Bromide: The parent compound used as a bronchodilator.
Tiotropium EP Impurity A: Another related impurity with a different chemical structure.
Tiotropium EP Impurity B: A structurally similar compound with distinct pharmacological properties
Uniqueness: Tiotropium EP Impurity C is unique due to its specific stereochemistry and the presence of the dithiophen-2-ylacetyl group. This structural uniqueness makes it an essential reference standard for analytical and quality control purposes in the pharmaceutical industry .
属性
IUPAC Name |
[(1R,5S)-8,8-dimethyl-8-azoniabicyclo[3.2.1]oct-6-en-3-yl] 2-hydroxy-2,2-dithiophen-2-ylacetate;bromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22NO3S2.BrH/c1-20(2)13-7-8-14(20)12-15(11-13)23-18(21)19(22,16-5-3-9-24-16)17-6-4-10-25-17;/h3-10,13-15,22H,11-12H2,1-2H3;1H/q+1;/p-1/t13-,14+,15?; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEHSFNAAROJFIZ-WQHDNMCPSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(C2CC(CC1C=C2)OC(=O)C(C3=CC=CS3)(C4=CC=CS4)O)C.[Br-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1([C@@H]2CC(C[C@H]1C=C2)OC(=O)C(C3=CC=CS3)(C4=CC=CS4)O)C.[Br-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrNO3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
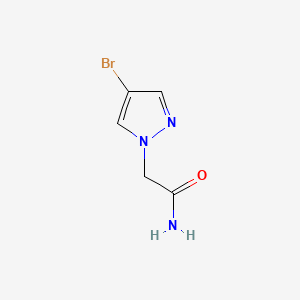
![6-Chloro-3,4-dihydro-N-methyl-3-[[(2,2,2-trifluoroethyl)thio]methyl]-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-Dioxide](/img/structure/B569035.png)
![2-Oxo-2-[[4-(trifluoromethyl)phenyl]amino]acetic Acid](/img/structure/B569037.png)
![4-(p-Tolyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole](/img/structure/B569040.png)

